Cas no 776296-35-6 ((4-fluorophenyl)methyl(pentan-3-yl)amine)
(4-Fluorophenyl)methyl(pentan-3-yl)amine is a fluorinated amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl group and a branched pentan-3-yl chain, offering unique steric and electronic properties that may influence binding affinity and metabolic stability. The fluorine substituent enhances lipophilicity and can modulate bioactivity, while the asymmetric amine center provides a versatile handle for further derivatization. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting CNS or enzyme inhibition pathways. Its well-defined structure allows for precise structure-activity relationship studies in medicinal chemistry.
776296-35-6 structure
Product Name:(4-fluorophenyl)methyl(pentan-3-yl)amine
CAS No:776296-35-6
MF:C12H18FN
MW:195.276426792145
CID:3374395
PubChem ID:28467783
Update Time:2025-06-06
(4-fluorophenyl)methyl(pentan-3-yl)amine Chemical and Physical Properties
Names and Identifiers
-
- BENZENEMETHANAMINE, N-(1-ETHYLPROPYL)-4-FLUORO-
- (4-fluorophenyl)methyl(pentan-3-yl)amine
- CS-0304006
- n-(4-Fluorobenzyl)pentan-3-amine
- N-[(4-fluorophenyl)methyl]pentan-3-amine
- [(4-fluorophenyl)methyl](pentan-3-yl)amine
- EN300-168652
- 776296-35-6
- F1967-9734
- AKOS000238999
-
- Inchi: 1S/C12H18FN/c1-3-12(4-2)14-9-10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
- InChI Key: VTUGIXIEVNKFQW-UHFFFAOYSA-N
- SMILES: C1(CNC(CC)CC)=CC=C(F)C=C1
Computed Properties
- Exact Mass: 195.142327740Da
- Monoisotopic Mass: 195.142327740Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 251.0±15.0 °C at 760 mmHg
- Flash Point: 105.6±20.4 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
(4-fluorophenyl)methyl(pentan-3-yl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-fluorophenyl)methyl(pentan-3-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F254726-100mg |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F254726-500mg |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 500mg |
$ 295.00 | 2022-06-05 | ||
| TRC | F254726-1g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 1g |
$ 455.00 | 2022-06-05 | ||
| Enamine | EN300-168652-0.05g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 0.05g |
$227.0 | 2023-09-20 | ||
| Enamine | EN300-168652-0.1g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 0.1g |
$238.0 | 2023-09-20 | ||
| Enamine | EN300-168652-0.25g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 0.25g |
$249.0 | 2023-09-20 | ||
| Enamine | EN300-168652-0.5g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 0.5g |
$260.0 | 2023-09-20 | ||
| Enamine | EN300-168652-1.0g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 1.0g |
$728.0 | 2023-07-07 | ||
| Enamine | EN300-168652-2.5g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 2.5g |
$529.0 | 2023-09-20 | ||
| Enamine | EN300-168652-5.0g |
[(4-fluorophenyl)methyl](pentan-3-yl)amine |
776296-35-6 | 5.0g |
$2110.0 | 2023-07-07 |
(4-fluorophenyl)methyl(pentan-3-yl)amine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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